Glycolaldehyde-2-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

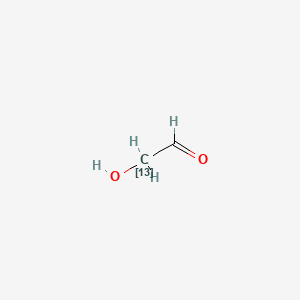

Glycolaldehyde-2-13C is a compound where the carbon isotope 13C replaces the second carbon atom in the glycolaldehyde molecule. Glycolaldehyde itself is the simplest sugar and an important intermediate in various biochemical processes. The 13C labeling allows for the tracking of the compound in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions

Glycolaldehyde-2-13C can be synthesized by reacting carbon isotope-labeled cyanide with glycolaldehyde. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the incorporation of the 13C isotope into the glycolaldehyde molecule .

Industrial Production Methods

Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. The process often includes the use of isotope-labeled precursors and sophisticated purification methods to isolate the desired product .

化学反应分析

Types of Reactions

Glycolaldehyde-2-13C undergoes various types of chemical reactions, including:

Oxidation: Glycolaldehyde can be oxidized to form glycolic acid or glyoxal.

Reduction: It can be reduced to form ethylene glycol.

Condensation: Glycolaldehyde can participate in aldol condensation reactions to form larger sugar molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Condensation: Aldol condensation typically requires a base such as sodium hydroxide or an acid catalyst.

Major Products

Oxidation: Glycolic acid, glyoxal.

Reduction: Ethylene glycol.

Condensation: Larger sugar molecules such as erythrose and threose.

科学研究应用

Astrochemistry

Role in Stellar Chemistry

Glycolaldehyde is significant in astrochemistry as it is one of the simplest sugars and a precursor to more complex organic molecules. The presence of glycolaldehyde-2-13C in interstellar clouds can provide insights into the chemical processes occurring in space. Detecting isotopic ratios, such as 12C/13C, helps researchers understand stellar nucleosynthesis and the chemical evolution of galaxies. Studies have shown that observing these isotopologues can inform us about the primary and secondary processing in stars, which is crucial for understanding the formation of complex organic molecules necessary for life .

Detection Techniques

Recent advancements in millimeter and submillimeter wave spectroscopy have enabled the study of the rotational structure of this compound. This allows scientists to identify its presence in cosmic dust and gas, which is essential for mapping the distribution of organic compounds in star-forming regions .

Biochemistry

Precursor to Advanced Glycation End Products

In biochemistry, glycolaldehyde serves as a precursor to advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes and renal complications. Research indicates that glycolaldehyde can induce apoptosis in renal cells through oxidative stress mechanisms. This highlights its potential role as a biomarker for diabetic complications and offers avenues for therapeutic interventions targeting AGE accumulation .

Cellular Mechanisms

Studies have demonstrated that exposure to glycolaldehyde increases reactive oxygen species (ROS) production and modulates signaling pathways related to inflammation and apoptosis. For instance, glycolaldehyde has been shown to upregulate adhesion molecules in vascular smooth muscle cells, contributing to vascular inflammation—a key factor in atherosclerosis .

Molecular Biology

Synthesis of Biomolecules

this compound is also utilized in synthetic biology for constructing complex biomolecules. It acts as an intermediate in various biochemical pathways, facilitating the synthesis of sugars and amino acids essential for life. Its isotopic labeling allows researchers to trace metabolic pathways and understand biochemical reactions at a molecular level .

Research on Abiogenesis

The compound plays a theorized role in abiogenesis—the origin of life from non-living matter. Laboratory experiments have shown that glycolaldehyde can catalyze the formation of more complex sugars when combined with amino acids or dipeptides. This suggests that glycolaldehyde could have been a fundamental building block in prebiotic chemistry, supporting theories about the emergence of life on Earth .

Summary Table: Applications of this compound

作用机制

Glycolaldehyde-2-13C exerts its effects by participating in various biochemical reactions. The 13C label allows researchers to track its metabolic pathways and understand its role in different processes. The compound can be converted into other metabolites through oxidation, reduction, and condensation reactions, providing insights into its molecular targets and pathways .

相似化合物的比较

Similar Compounds

Glycolaldehyde: The non-labeled version of Glycolaldehyde-2-13C.

Formaldehyde-13C: Another 13C-labeled compound used in metabolic studies.

Acetaldehyde-13C: Used for similar purposes in tracking metabolic pathways.

Uniqueness

This compound is unique due to its specific labeling at the second carbon atom, which allows for precise tracking in metabolic studies. This specificity provides detailed insights into the biochemical processes involving glycolaldehyde, making it a valuable tool in research .

生物活性

Glycolaldehyde-2-13C (GA-2-13C) is a stable isotope-labeled derivative of glycolaldehyde, which serves as a crucial compound in various biological and chemical research applications. Its unique labeling allows scientists to trace metabolic pathways and understand the biological mechanisms involving glycolaldehyde. This article delves into the biological activity of GA-2-13C, supported by research findings, case studies, and data tables.

Overview of this compound

Glycolaldehyde (GA) is the simplest sugar and plays a significant role in biochemical processes. The 2-13C labeling provides a powerful tool for tracking its metabolism in living organisms. GA-2-13C participates in various biochemical reactions, including oxidation, reduction, and condensation, leading to the formation of larger sugar molecules and other metabolites.

GA-2-13C is involved in several metabolic pathways, influencing cellular functions and signaling. It has been shown to:

- Enhance Inflammatory Responses : GA can stimulate vascular smooth muscle cells (VSMCs), increasing the expression of adhesion molecules like VCAM-1 and ICAM-1. This effect is mediated through the activation of TNF-α signaling pathways, leading to increased intracellular reactive oxygen species (ROS) production and phosphorylation of key proteins involved in inflammation .

- Modulate Metabolic Pathways : As a tracer in metabolic studies, GA-2-13C helps elucidate the fate of glycolaldehyde in various biological systems. It has been utilized to understand the metabolic profiles of drugs and their pharmacokinetics .

Case Studies

- Vascular Inflammation : A study investigated the effects of GA on VSMCs under TNF-α stimulation. The results indicated that GA significantly upregulated the expression of adhesion molecules in a dose-dependent manner (25–50 μM). This suggests that GA may contribute to vascular inflammation, which is crucial in atherosclerosis progression .

- Triosephosphate Isomerase Activity : Research on the enzymatic activity of triosephosphate isomerase (TIM) with GA-2-13C showed that it participates in hydron transfer reactions. The study revealed different products resulting from the reaction, indicating that GA can influence enzymatic pathways through its isotopic labeling .

Data Tables

The following table summarizes key findings from studies on GA-2-13C:

属性

IUPAC Name |

2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-VQEHIDDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.045 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。